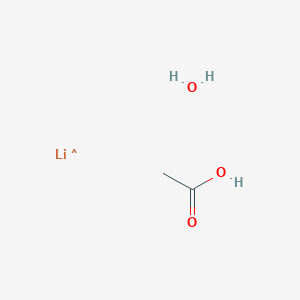

Lithium acetate hydrate, Puratronic®; 99.998% (metals basis)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) is a useful research compound. Its molecular formula is C2H6LiO3 and its molecular weight is 85.0 g/mol. The purity is usually 95%.

The exact mass of the compound Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) is 85.04769748 g/mol and the complexity rating of the compound is 31. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Coordination Polymers and Structural Studies

Lithium acetate hydrate is a key compound in the formation of various coordination polymers. Research has unveiled not only the well-characterized lithium acetate dihydrate but also novel polymorphs and hydrates of lithium acetate. These new compounds exhibit three-dimensional coordination polymers, differing significantly from the one-dimensional structure of the dihydrate form. This discovery is crucial for understanding the structural versatility and potential applications of lithium acetate hydrate in material science and coordination chemistry. The investigation involved comprehensive methods including single crystal and powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy, providing a detailed insight into the compounds' structures and stabilities (Casado et al., 2011).

Enhancing Yeast Transformation Efficiency

In the field of molecular biology, lithium acetate hydrate plays a crucial role in the transformation of Saccharomyces cerevisiae, a type of yeast. The lithium acetate (LiOAc) method, while known for its simplicity and speed, typically results in lower transformation efficiency compared to other protocols. However, the inclusion of dimethyl sulfoxide (DMSO) has been shown to significantly enhance the transformation efficiency. This DMSO-modified version of the LiOAc method represents a valuable tool for genetic studies and biotechnological applications involving yeast, offering a balance between ease of use and efficiency (Hill, Donald, & Griffiths, 1991).

Wirkmechanismus

Target of Action

Lithium acetate hydrate primarily targets enzymes and neurotransmitter receptors in the body . It is known to interact with glycogen synthase kinase 3 , inositol phosphatases , and glutamate receptors . These targets play crucial roles in various biochemical pathways, contributing to the compound’s mood-stabilizing effects .

Mode of Action

The lithium ion (Li+) in lithium acetate hydrate can easily displace other ions like K+, Na+, and even Ca+2, despite its greater charge . This allows it to occupy the sites of several critical neuronal enzymes and neurotransmitter receptors . The compound is also believed to have a chaotropic effect, denaturing DNA, RNA, and proteins .

Biochemical Pathways

Lithium acetate hydrate affects several biochemical pathways. For instance, it increases basal levels of adenylate cyclase (AC) and cyclic adenosine monophosphate (cAMP) by inhibiting the G inhibitory protein . Once cells are stimulated, lithium transfers stability to the signaling system by reducing Gs activity . Thus, lithium modulates cAMP and AC activity to avoid large fluctuations .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Given lithium’s extremely narrow therapeutic window, therapeutic drug monitoring to determine lithium blood concentrations remains a key component of clinical surveillance .

Result of Action

The molecular and cellular effects of lithium acetate hydrate’s action are diverse. It is known to permeabilize the cell wall of yeast for use in DNA transformation . In humans, it is used as a mood stabilizer, counteracting both mania and depression . Its action on various enzymes and neurotransmitter receptors contributes to these effects .

Action Environment

The action, efficacy, and stability of lithium acetate hydrate can be influenced by various environmental factors. For instance, its solubility in water is 29 g/100 mL at 20°C , which can affect its bioavailability. Moreover, factors such as age, body weight, renal function, and drug-drug interactions can cause variability in its pharmacokinetics , thereby affecting its action and efficacy.

Eigenschaften

InChI |

InChI=1S/C2H4O2.Li.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPVNEIXAAIIPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116277-84-0 |

Source

|

| Details | Compound: Acetic acid, lithium salt, hydrate | |

| Record name | Acetic acid, lithium salt, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116277-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

85.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-17-4 |

Source

|

| Record name | Lithium acetate dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6108-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate](/img/structure/B6343359.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)